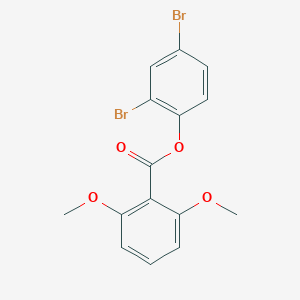

2,4-Dibromophenyl 2,6-dimethoxybenzoate

Description

2,4-Dibromophenyl 2,6-dimethoxybenzoate is an aromatic ester derivative characterized by a 2,6-dimethoxybenzoate backbone esterified with a 2,4-dibromophenyl group. The compound combines electron-donating methoxy groups at the 2- and 6-positions of the benzoate moiety with electron-withdrawing bromine atoms on the phenyl ring. petiolaris plants) and metal complexes involving 2,6-dimethoxybenzoate ligands .

Properties

Molecular Formula |

C15H12Br2O4 |

|---|---|

Molecular Weight |

416.06 g/mol |

IUPAC Name |

(2,4-dibromophenyl) 2,6-dimethoxybenzoate |

InChI |

InChI=1S/C15H12Br2O4/c1-19-12-4-3-5-13(20-2)14(12)15(18)21-11-7-6-9(16)8-10(11)17/h3-8H,1-2H3 |

InChI Key |

BJDLEXSTLJKFOD-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)Br)Br |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OC2=C(C=C(C=C2)Br)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- Methoxy vs. Bromine Substituents :

- 2,6-Dimethoxybenzoate Esters : Methoxy groups are electron-donating via resonance, increasing electron density on the aromatic ring. This enhances stability in reactions like esterification (e.g., ethyl 2,6-dimethoxybenzoate synthesized via acid catalysis in 71% yield under CO₂) .

- Brominated Analogs : Bromine atoms at the 2- and 4-positions introduce steric bulk and electron-withdrawing effects, which may reduce reactivity in nucleophilic substitutions compared to methoxy-substituted esters. For example, brominated phenyl esters (e.g., 5-bromo-2-naphthyl 2,6-dimethoxybenzoate) exhibit altered solubility and stability due to halogen effects .

Crystal and Conformational Properties

- Crystallography: Ethyl 2,6-dimethoxybenzoate crystallizes in the triclinic space group Pī with two molecules per asymmetric unit .

Physicochemical Properties

Solubility

- Metal Complexes : Solubility trends in Cu(II) dimethoxybenzoates follow 2,6- > 2,3- > 3,5- due to inductive and steric effects of methoxy groups . For esters, bromine substituents are expected to reduce water solubility compared to methoxy or hydroxyl analogs (e.g., benzyl 2-hydroxy-6-methoxybenzoate in A. petiolaris) .

Thermal Stability

Esterification and Functionalization

- Yield and Conditions : Ethyl 2,6-dimethoxybenzoate is synthesized in 71% yield under CO₂, while brominated analogs may require harsher conditions (e.g., elevated temperatures or brominating agents) .

- Glycosylation Reactions: 2,6-Dimethoxybenzoate esters are used in stereoselective glycosylation (e.g., α-D-glucopyranose derivatives in 91% yield) . Bromine substituents could hinder such reactions due to steric interference.

Spectroscopic Characterization

NMR and IR Data

- NMR Shifts : Methoxy groups in 2,6-dimethoxybenzoate esters resonate at δ ~3.8–4.0 ppm (¹H) and δ ~55–60 ppm (¹³C) . Bromine atoms deshield adjacent protons, shifting signals downfield (e.g., aromatic protons near Br may appear at δ >7.5 ppm).

- IR Vibrations : The ester carbonyl (C=O) stretch in 2,6-dimethoxybenzoates occurs at ~1720–1740 cm⁻¹ . Bromine substitution may slightly lower this frequency due to inductive effects.

Data Tables

Table 1: Comparative Solubility of Metal 2,6-Dimethoxybenzoates

| Metal Ion | Solubility (mol·dm⁻³) | Order (Increasing Solubility) | Reference |

|---|---|---|---|

| Cu(II) | ~10⁻² | 3,5- < 2,3- < 2,6- | |

| Co(II) | ~10⁻² | Co > Ni > Cu |

Table 2: Reaction Yields of Selected Esters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.